6-Phenylquinoxaline
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Overview
Description
6-Phenylquinoxaline is a nitrogen-containing heterocyclic compound characterized by a quinoxaline core with a phenyl group attached at the sixth position. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of 6-Phenylquinoxaline typically involves the condensation of 1,2-diaminobenzene with phenacyl bromide in the presence of a catalyst such as pyridine. This reaction is carried out in tetrahydrofuran at room temperature, yielding the desired quinoxaline derivative . Industrial production methods often focus on optimizing yield and purity through various catalytic and solvent systems .
Chemical Reactions Analysis
6-Phenylquinoxaline undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides, which have significant biological activities.
Reduction: Reduction reactions can yield dihydroquinoxalines, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens . Major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines .
Scientific Research Applications
6-Phenylquinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The biological activities of 6-Phenylquinoxaline are attributed to its ability to interact with various molecular targets. For instance, quinoxaline derivatives can inhibit enzymes like kinases, which play crucial roles in cell signaling pathways . The exact mechanism involves binding to the active site of the enzyme, thereby blocking its activity and leading to therapeutic effects .
Comparison with Similar Compounds
6-Phenylquinoxaline can be compared with other quinoxaline derivatives such as:
2-Phenylquinoxaline: Similar in structure but with the phenyl group at the second position, exhibiting different biological activities.
6-Chloro-2-phenylquinoxaline: Contains a chlorine atom, which can enhance its antibacterial properties.
7-Amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile: A more complex derivative with significant anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H10N2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
6-phenylquinoxaline |
InChI |
InChI=1S/C14H10N2/c1-2-4-11(5-3-1)12-6-7-13-14(10-12)16-9-8-15-13/h1-10H |
InChI Key |
YFQCWCPTVFLXDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=CN=C3C=C2 |
Origin of Product |
United States |
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